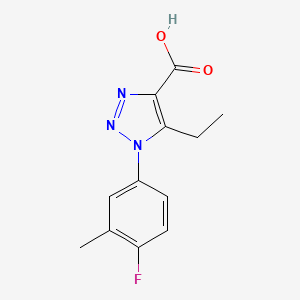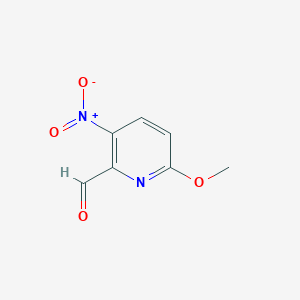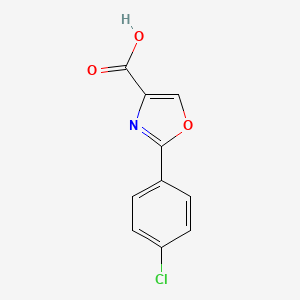![molecular formula C13H8BrF3N2OS B1423214 N'-[(E)-(4-bromo-3-thienyl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide CAS No. 900019-36-5](/img/structure/B1423214.png)
N'-[(E)-(4-bromo-3-thienyl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide
Overview
Description
N-(E)-(4-bromo-3-thienyl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide (NBTBC) is a novel organobromine compound that has been studied for its potential applications in both scientific research and laboratory experiments. NBTBC is a highly reactive compound, with a molecular formula of C12H7BrF3N2O2, and a molecular weight of 336.09 g/mol. It is a colorless solid that can be synthesized by a variety of methods. In addition to its potential applications, NBTBC has been studied for its biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Scientific Research Applications
N'-[(E)-(4-bromo-3-thienyl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide has been studied for its potential applications in scientific research. It has been used as a reagent in the synthesis of new compounds, such as 4-bromo-3-thienylmethylene-4-(trifluoromethyl)benzene-1,2-dicarboxylic acid and 4-bromo-3-thienylmethylene-4-(trifluoromethyl)benzene-1,2-dicarboxylic acid hydrazide. This compound has also been used as a ligand in the synthesis of new metal complexes. In addition, this compound has been studied for its potential applications in the synthesis of organic polymers materials, such as polyurethanes and polyimides.
Mechanism of Action
The mechanism of action of N'-[(E)-(4-bromo-3-thienyl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide is not yet fully understood. However, it is believed that the compound acts as an electron donor, donating electrons to acceptors such as metals and other organic compounds. This electron donation is believed to be the basis for its potential applications in scientific research and laboratory experiments.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that the compound has the potential to interact with biological systems, such as enzymes and receptors. In addition, this compound has been studied for its potential to act as an antioxidant, as well as its potential to inhibit the growth of certain types of cancer cells.
Advantages and Limitations for Lab Experiments
N'-[(E)-(4-bromo-3-thienyl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide has several advantages for use in laboratory experiments. It is highly reactive, which makes it useful for synthesizing new compounds. In addition, it is relatively low in cost and can be easily synthesized using a variety of methods. However, this compound also has some limitations for use in laboratory experiments. It is a highly reactive compound, which means it can be difficult to handle and store. In addition, it is not yet fully understood how this compound interacts with biological systems, so it is important to use caution when working with the compound.
Future Directions
There are several potential future directions for the study of N'-[(E)-(4-bromo-3-thienyl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide. Further research is needed to better understand the biochemical and physiological effects of the compound, as well as its potential applications in scientific research and laboratory experiments. In addition, more research is needed to determine the mechanism of action of this compound and how it interacts with biological systems. Finally, further research is needed to develop new methods for the synthesis of this compound and to explore its potential as an antioxidant and anti-cancer agent.
properties
IUPAC Name |
N-[(4-bromothiophen-3-yl)methylideneamino]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrF3N2OS/c14-11-7-21-6-9(11)5-18-19-12(20)8-1-3-10(4-2-8)13(15,16)17/h1-7H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRJFTVNDXRBGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN=CC2=CSC=C2Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrF3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1lambda6-thiomorpholine-1,1-dione](/img/structure/B1423131.png)
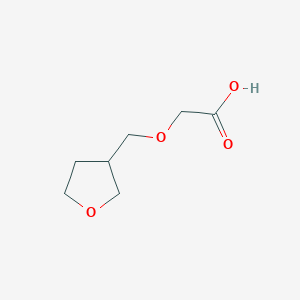



![2-(pyridin-4-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1423140.png)
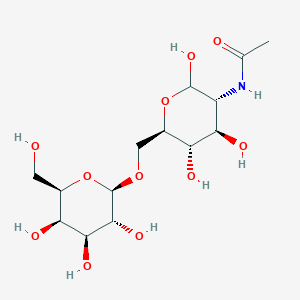

![2-Methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B1423144.png)

